CART (55-102) human function in the brain
CART (55-102) human function in the brain
An In-depth Technical Guide to the Human Function of CART (55-102) in the Brain
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuromodulators with a profound influence on a wide array of physiological and behavioral processes within the central nervous system. The biologically active fragment, CART (55-102), has been a focal point of intensive research due to its pleiotropic effects, including the regulation of energy homeostasis, reward and motivation, stress responses, and neuroprotection. This technical guide synthesizes the current understanding of CART (55-102) function in the human brain, offering a detailed exploration of its neuroanatomical distribution, molecular mechanisms of action, and physiological roles. We delve into the ongoing quest for its elusive receptor, detail established experimental protocols for its study, and consolidate key quantitative data to support future research and therapeutic development. This document is designed to serve as a comprehensive resource for professionals in neuroscience and pharmacology, providing the foundational knowledge and practical insights necessary to navigate the complexities of the CART system.
Introduction: The Discovery and Significance of CART Peptides
In 1995, a pivotal study using differential display PCR identified a novel mRNA transcript in the rat striatum that was significantly upregulated following acute administration of cocaine or amphetamine. This discovery gave rise to the name Cocaine- and Amphetamine-Regulated Transcript (CART).[1] Subsequent research revealed that this transcript encodes a propeptide that is processed into several biologically active peptide fragments, with CART (55-102) and CART (62-102) being the most abundant and active forms in the brain.[2][3]
The functional significance of CART peptides was quickly established, revealing their roles as endogenous psychostimulants and anorectic agents.[2][4] Found to be widely but specifically distributed throughout the central and peripheral nervous systems, CART peptides are implicated in a diverse range of functions, including feeding, reward, stress, and addiction.[2][5][6] Post-mortem studies in humans have corroborated these findings, showing altered CART mRNA levels in the brains of cocaine overdose victims and high expression in limbic and sensory-related brain regions.[1][7][8] The remarkable conservation of the CART peptide sequence across species, with about 95% amino acid identity between rats and humans, underscores its critical physiological importance.[1]
This guide focuses specifically on CART (55-102), the most extensively studied active fragment, to provide an in-depth technical overview of its function in the human brain.
Neuroanatomical Distribution of CART (55-102) in the Human Brain
Understanding the functional roles of CART (55-102) begins with mapping its distribution. In situ hybridization studies on human post-mortem brains have revealed a distinct and functionally relevant pattern of CARTPT mRNA expression.
Key areas of high CART expression include:
-
Hypothalamus: Extremely high levels are found in nuclei critical for energy homeostasis and endocrine function, such as the paraventricular, posterior, dorsomedial, and arcuate nuclei.[8][9] This localization is consistent with CART's potent role in appetite regulation.
-
Limbic System: High expression is evident in structures central to reward, emotion, and memory.
-
Nucleus Accumbens: Primarily in the medial shell, a key hub for reward and addiction.[1][8]
-
Amygdala: Concentrated in the central, cortical, and medial nuclei, which are involved in fear and emotional processing.[8]
-
Bed Nucleus of the Stria Terminalis (BNST): A region integrating stress and reward information.[8]
-
Hippocampus: Intense expression in the uncal gyrus and moderate levels in the CA3 region, suggesting a role in learning and memory.[8][10]
-
-
Cerebral Cortex: Distinct layers and regions show high expression, particularly the piriform cortex, dorsolateral prefrontal cortex, and orbitofrontal cortex, areas involved in higher cognitive functions and decision-making.[8]
-
Brainstem Nuclei: Expression in the locus coeruleus and dorsal raphe nuclei points to modulation of arousal, mood, and sleep-wake cycles through interactions with noradrenergic and serotonergic systems.[8]
This distribution places CART (55-102) in a prime position to modulate a wide range of behaviors and physiological processes, from fundamental drives like feeding to complex cognitive and emotional states.
The Enigmatic CART Receptor and Molecular Signaling
A significant challenge in the field has been the definitive identification of the CART receptor. While the physiological effects of CART (55-102) strongly imply the existence of a specific receptor, its molecular identity has remained elusive for decades.
The Case for a G-Protein Coupled Receptor (GPCR)
Compelling evidence points towards a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). This is supported by multiple lines of evidence from in vitro studies:
-
Pertussis Toxin (PTX) Sensitivity: The effects of CART (55-102) on inhibiting voltage-gated calcium channels in hippocampal neurons and activating the ERK pathway in AtT20 pituitary cells are blocked by PTX, a known inhibitor of Gαi/o signaling.[2][5][6]
-
GTPγS Binding: CART peptides increase the binding of [³⁵S]GTPγS in differentiated PC12 cells, a hallmark of GPCR activation.[11]
-
Downstream Signaling: CART (55-102) consistently activates the Extracellular signal-Regulated Kinase (ERK) pathway (a subset of the MAPK cascade) in various cell lines, an effect often mediated by GPCRs.[2][5][12]
The GPR160 Controversy
In 2020, the orphan GPCR, GPR160, was proposed as a receptor for CART.[3] Studies showed that a GPR160 antibody could block CART-induced effects in neuropathic pain models.[13][14] However, subsequent, more direct investigations have challenged this finding. Recent studies have failed to demonstrate specific, high-affinity binding of radiolabeled CART to cells expressing GPR160 and have not observed GPR160-mediated signaling in response to CART application.[3][15] As of early 2026, the consensus is shifting away from GPR160 as the bona fide CART receptor, and the search continues.
Receptor-Independent Mechanisms
Emerging evidence suggests that CART (55-102) may also exert effects through mechanisms that do not require a specific receptor. One such proposed mechanism involves the inhibition of the enzyme dipeptidyl-peptidase 4 (DPP4), particularly in the context of spinal pain processing.[16][17] This highlights the complexity of CART signaling and raises the possibility of multiple modes of action depending on the physiological context and anatomical location.
Signaling Pathway Overview
Despite the unidentified receptor, a canonical signaling pathway has been characterized. Binding of CART (55-102) to its putative Gαi/o-coupled receptor leads to the activation of downstream kinase cascades, most notably the ERK/MAPK pathway.
Caption: Proposed signaling cascade for CART (55-102).
Core Functions of CART (55-102) in the Brain
CART (55-102) is a pleiotropic peptide that modulates several critical brain functions.
Regulation of Energy Homeostasis and Feeding Behavior
CART is a potent anorectic peptide.[4] Its expression in the arcuate nucleus of the hypothalamus is tightly regulated by peripheral metabolic signals like leptin.[2][10]
-
Mechanism: Intracerebroventricular (ICV) administration of CART (55-102) robustly inhibits food intake in both normal and food-deprived animals.[4] It also blocks the orexigenic (appetite-stimulating) effects of Neuropeptide Y (NPY).[18]
-
Human Relevance: A rare missense mutation in the CARTPT gene has been associated with early-onset obesity in an Italian family, providing strong evidence for its role in human energy balance.[2]
Modulation of Reward, Motivation, and Addiction
The very name of CART reflects its deep connection to the brain's reward circuitry. It acts as a complex modulator of the mesolimbic dopamine system.
-
Dual Role: The effect of CART is highly dependent on the site of action.
-
Ventral Tegmental Area (VTA): Injections into the VTA produce psychostimulant-like effects, including increased locomotor activity and conditioned place preference (CPP), suggesting a rewarding effect.[2][19]
-
Nucleus Accumbens (NAc): In contrast, injections into the NAc have no effect on baseline locomotion but significantly attenuate the locomotor and rewarding effects of cocaine and amphetamine.[2][12][20] This suggests CART acts as a homeostatic regulator, blunting excessive dopamine signaling in the NAc.[11]
-
-
Mechanism: CART is thought to inhibit the behavioral effects of dopamine, potentially through downstream modulation of signaling cascades involving CaMKII and dopamine D2/D3 receptors.[13][21]
Involvement in Stress, Anxiety, and Depression
CART peptides are increasingly recognized for their role in mood and stress regulation.
-
Anxiogenic Effects: Central administration of CART (55-102) often produces anxiogenic-like behaviors in animal models such as the elevated plus-maze.[4][6]
-
Depression: The link to depression is complex. While some animal studies suggest antidepressant-like effects, human genetic evidence from the family with the CARTPT mutation showed high rates of depression co-segregating with the mutation.[2][12] Furthermore, increased CART expression has been noted in the Edinger-Westphal nucleus of suicide victims.[22]
-
Mechanism: CART interacts with key mood-regulating systems, including the hypothalamic-pituitary-adrenal (HPA) axis and serotonergic neurons in the dorsal raphe nucleus (DRN).[12][23] Recent evidence suggests CART can inhibit serotonin release in the DRN, providing a potential mechanism for its anxiogenic effects.[22]
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical studies, providing a reference for experimental design.
Table 1: Effective Doses of CART (55-102) in Rodent Behavioral Models
| Behavioral Assay | Species | Route of Administration | Brain Region | Effective Dose Range | Observed Effect | Reference(s) |
| Inhibition of Feeding | Rat | ICV | N/A | 1-2 µg | Decreased food intake | [12] |
| Locomotor Activity (Inhibition) | Rat | Intra-NAc | Nucleus Accumbens | 1.0 - 2.5 µg / side | Attenuation of cocaine-induced locomotion | [24] |
| Locomotor Activity (Stimulation) | Rat | Intra-VTA | VTA | 0.5 - 1.0 µg / side | Increased locomotor activity | [2] |
| Conditioned Place Preference | Rat | Intra-VTA | VTA | 1.0 µg / side | Produced CPP | [19] |
| Cocaine Self-Administration | Rat | Intra-NAc | Nucleus Accumbens | 2.5 µg / side | Reduced cocaine intake | [20] |
| Anxiety-like Behavior | Mouse | Intra-DRN | Dorsal Raphe | 50 - 100 ng | Increased anxiety in elevated plus-maze | [22] |
| Antinociception (Pain) | Rat | Intrathecal | Spinal Cord | 0.1 - 0.3 nmol | Attenuated inflammatory hyperalgesia | [16] |
Table 2: Receptor Binding and Signaling Parameters (from in vitro models)
| Parameter | Cell Line | Ligand | Kd (Dissociation Constant) | Bmax (Binding Sites) | Signaling Pathway Activated | Reference(s) |
| Specific Binding | AtT20 | [¹²⁵I]-CART (61-102) | 21.9 ± 8.0 pM | 101.4 ± 8.8 fmol/mg protein | pERK (Gαi/o dependent) | [25] |
| Specific Binding | PC12 | [¹²⁵I]-CART (61-102) | High-affinity (not quantified) | Increased upon differentiation | pERK (Gαi/o dependent) | [11] |
| Functional Signaling Assay | PC12 | CART peptides | N/A | N/A | [³⁵S]GTPγS binding | [11] |
Note: The receptor responsible for these binding parameters remains unidentified.
Key Experimental Protocols for CART (55-102) Research
This section provides standardized methodologies for investigating the function of CART (55-102).
Workflow for Investigating CART's Role in Reward Behavior
Caption: Workflow for assessing CART's effect on drug reinforcement.
Stereotaxic Microinjection Protocol (Rat Nucleus Accumbens)
-
Animal Preparation: Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail) and place it in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Procedure: Create a midline incision to expose the skull. Drill small holes over the target coordinates.
-
Coordinates: For the nucleus accumbens (NAc) core, typical coordinates relative to bregma are:
-
Anterior/Posterior (AP): +1.2 mm
-
Medial/Lateral (ML): ±1.5 mm
-
Dorsal/Ventral (DV): -7.4 mm (from dura) [Coordinates may vary, pilot studies are recommended; based on Paxinos & Watson atlas].
-
-
Cannulation: Lower bilateral guide cannulae (e.g., 23-gauge) to a position just above the target (e.g., -4.4 mm DV from bregma).[20] Secure the cannulae assembly to the skull with dental acrylic and anchor screws. Place a dummy cannula to maintain patency.
-
Microinjection: At the time of the experiment, remove the dummy cannulae and insert an injector cannula (e.g., 30-gauge) that extends beyond the guide cannula to the target DV coordinate. Infuse CART (55-102) or vehicle solution (e.g., 0.5 µL per side) over a period of 60 seconds. Leave the injector in place for an additional 60 seconds to allow for diffusion.
Brain Slice Electrophysiology Protocol (Ex Vivo)
-
Animal Model: Utilize a transgenic model if specific cell types are to be targeted (e.g., CART-Cre mice crossed with a reporter line).[9][22]
-
Slice Preparation: Acutely anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Slicing: Cut coronal or sagittal slices (e.g., 300 µm thickness) containing the region of interest (e.g., Dorsal Raphe Nucleus) using a vibratome.
-
Recording: Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at physiological temperature (32-34°C).
-
Cell Identification: Identify target neurons using fluorescence if applicable, or based on anatomical location and electrophysiological properties.
-
Recording Configuration: Obtain whole-cell patch-clamp recordings to measure firing rate (current-clamp) or synaptic currents (voltage-clamp).
-
Drug Application: After establishing a stable baseline recording, bath-apply CART (55-102) at known concentrations (e.g., 0.02 - 0.2 nM) and record changes in neuronal activity.[26]
Future Directions and Therapeutic Potential
The multifaceted role of CART (55-102) in the brain presents both challenges and significant opportunities for therapeutic development.
-
Receptor Deorphanization: The highest priority for the field is the definitive identification and validation of the CART receptor(s). This will unlock the potential for developing specific agonists and antagonists, which are currently lacking, and would revolutionize the study of CART pharmacology.
-
Drug Development Targets:
-
Obesity: A potent and specific CART receptor agonist could serve as a powerful appetite suppressant.
-
Substance Use Disorders: A CART-based therapeutic delivered to the nucleus accumbens could potentially blunt the rewarding effects of psychostimulants and reduce craving.
-
Mood Disorders: Given its complex role in anxiety and depression, targeting specific CART circuits could offer a novel approach to treating mood disorders, although careful consideration of its anxiogenic potential is required.
-
Conclusion
CART (55-102) is a critical neuropeptide that sits at the intersection of metabolism, motivation, and mood. Its dense expression in key hypothalamic and limbic structures allows it to exert powerful control over fundamental behaviors. While the lack of a confirmed receptor has impeded progress, the consistent characterization of its Gαi/o-coupled signaling pathway and its well-documented physiological effects provide a solid foundation for continued investigation. For researchers and drug development professionals, the CART system represents a promising, albeit complex, target. A deeper understanding of its circuitry, pharmacology, and molecular mechanisms will be essential to harness its therapeutic potential for treating a range of conditions, from obesity to addiction and psychiatric disorders.
References
-
Kuhar, M. J., Adams, L. D., Jaworski, J. N., et al. (2008). CART peptides: regulators of body weight, reward and other functions. Nature Reviews Neuroscience, 9(10), 777–793. [Link]
-
Jones, D. C., & Kuhar, M. J. (2006). CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 319(2), 807–815. [Link]
-
Lakatos, A., Prinster, S., Vicentic, A., Hall, R. A., & Kuhar, M. J. (2005). Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors. Neuroscience Letters, 384(1-2), 198–202. [Link]
-
Job, M. O., & Kuhar, M. J. (2015). CART Peptides Regulate Psychostimulants and May be Endogenous Antidepressants. Current pharmaceutical design, 21(22), 3179–3186. [Link]
-
Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. bioRxiv. [Link]
-
Farkas, B., et al. (2023). Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4). International Journal of Molecular Sciences, 24(3), 2549. [Link]
-
Hubert, G. W., Jones, D. C., & Kuhar, M. J. (2008). Injection of CART (Cocaine- and Amphetamine- Regulated Transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats. Neuroscience, 154(2), 815–820. [Link]
-
Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. Journal of Neuroscience. [Link]
-
Wikipedia contributors. (2024). Cocaine and amphetamine regulated transcript. Wikipedia, The Free Encyclopedia. [Link]
-
Hubert, G. W., & Kuhar, M. J. (2014). CART Peptides as Modulators of Dopamine and Psychostimulants and Interactions with the Mesolimbic Dopaminergic System. Advances in pharmacological and pharmaceutical sciences, 2014, 486574. [Link]
-
Haddock, C. T., et al. (2020). GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents. Journal of Clinical Investigation, 130(11), 5796–5813. [Link]
-
Farkas, B., et al. (2023). Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive. Semantic Scholar. [Link]
-
Yosten, G. L. C., et al. (2020). GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents. UCL Discovery. [Link]
-
Lambert, P. D., et al. (1998). CART peptides in the central control of feeding and interactions with neuropeptide Y. Synapse, 29(4), 293-298. [Link]
-
Li, Y., et al. (2021). CART Peptides Differently Regulate Firing Rates and GABAergic Synaptic Inputs of DMV Neurons Innervating the Stomach Antrum and Cecum of Adult Male Rats. Cellular and Molecular Neurobiology, 41, 1767–1781. [Link]
-
Elias, C. F., et al. (2001). Characterization of CART neurons in the rat and human hypothalamus. Journal of Comparative Neurology, 432(1), 1-19. [Link]
-
Vicentic, A., & Jones, D. C. (2007). The CART receptors: Background and recent advances. Peptides, 28(10), 1875-1882. [Link]
-
Aja, S., & Moran, T. H. (2021). Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition. Peptides, 140, 170534. [Link]
-
Rogge, G. A., et al. (2009). The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats. Behavioural Brain Research, 203(1), 100–107. [Link]
-
Maletinska, L., et al. (2023). GPR160 is not a receptor of anorexigenic cocaine- and amphetamine-regulated transcript peptide. ResearchGate. [Link]
-
Lohoff, F. W., et al. (2008). Genetic variants in the cocaine- and amphetamine-regulated transcript gene (CARTPT) and cocaine dependence. Neuroscience Letters, 442(2), 152–156. [Link]
-
Hurd, Y. L., & Fagergren, P. (2000). Human cocaine- and amphetamine-regulated transcript (CART) mRNA is highly expressed in limbic- and sensory-related brain regions. Journal of Comparative Neurology, 425(4), 583-594. [Link]
-
Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. Journal of Neuroscience. [Link]
-
Jaworski, J. N., et al. (2003). The effect of microinjection of CART 55–102 into the nucleus accumbens. Peptides, 24(6), 935-942. [Link]
-
Zhang, M., et al. (2017). A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling. Frontiers in Molecular Neuroscience, 10, 259. [Link]
-
Job, M. O., et al. (2013). Intraperitoneal Administration of CART 55-102 Inhibits Psychostimulant-Induced Locomotion. Journal of Addiction Research & Therapy, 4(5). [Link]
-
Vrang, N., & Larsen, P. J. (2010). CART in the regulation of appetite and energy homeostasis. Frontiers in Neuroendocrinology, 31(4), 437–448. [Link]
-
Hubert, G. W., et al. (2005). CART-CONTAINING NEURONS IN THE NUCLEUS ACCUMBENS PROJECT TO THE VENTRAL PALLIDUM IN THE RAT AND MAY INHIBIT COCAINE-INDUCED LOCOMOTION. Neuroscience, 134(3), 967–976. [Link]
-
Khan, A., et al. (2024). A new insight into the role of CART peptide in serotonergic function and anxiety. bioRxiv. [Link]
-
Job, M. O., & Kuhar, M. J. (2014). Cocaine-and-Amphetamine-Regulated-Transcript (CART) peptide attenuates dopamine- and cocaine-mediated locomotor activity in both male and female rats: lack of sex differences. Pharmacology, biochemistry, and behavior, 124, 365–371. [Link]
-
James, M. H., et al. (2012). and Amphetamine-Regulated Transcript (CART) Signaling within the Paraventricular Thalamus Modulates Cocaine-Seeking Behaviour. PLoS ONE, 7(6), e37331. [Link]
-
University of Colorado Boulder. (2024). New research finds 5 genetic signatures shared by 14 psychiatric disorders. [Link]
-
Starr, M. (2025). Several Psychiatric Disorders Share The Same Root Cause, Study Reveals. ScienceAlert. [Link]
-
Subhedar, N. K., et al. (2014). CART in the brain of vertebrates: Circuits, functions and evolution. Peptides, 54, 1-13. [Link]
Sources
- 1. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 2. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]
- 4. Genetic variants in the cocaine- and amphetamine-regulated transcript gene (CARTPT) and cocaine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CART Peptides as Modulators of Dopamine and Psychostimulants and Interactions with the Mesolimbic Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cocaine- and amphetamine-regulated transcript (CART) mRNA is highly expressed in limbic- and sensory-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new insight into the role of CART peptide in serotonergic function and anxiety | bioRxiv [biorxiv.org]
- 10. Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 13. Behavioral characterization of G-protein coupled receptor 160 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Cocaine- and Amphetamine-Regulated Transcript (CART) Signaling within the Paraventricular Thalamus Modulates Cocaine-Seeking Behaviour | PLOS One [journals.plos.org]
- 20. Injection of CART (Cocaine- and Amphetamine- Regulated Transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]
- 22. jneurosci.org [jneurosci.org]
- 23. researchgate.net [researchgate.net]
- 24. Cocaine-and-Amphetamine-Regulated-Transcript (CART) peptide attenuates dopamine- and cocaine-mediated locomotor activity in both male and female rats: lack of sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. karger.com [karger.com]
